molecular formula C10H14BrN3O2 B13521431 Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoate

Cat. No.: B13521431
M. Wt: 288.14 g/mol
InChI Key: UQGYSOCRCSWEPQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Cyclopropylation: The brominated pyrazole is then reacted with a cyclopropyl-containing reagent under suitable conditions to introduce the cyclopropyl group.

    Esterification: Finally, the amino group is protected, and the esterification is carried out using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The cyclopropyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with enhanced performance.

Biological Activity

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrazole ring system is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromo group at the 4-position and an amino group at the 2-position, alongside a cyclopropylpropanoate moiety. This unique structure contributes to its biological activity, as the presence of halogens and functional groups can enhance reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) cells with IC50 values ranging from 3.3 mM to lower concentrations depending on structural modifications .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. A study demonstrated that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly, suggesting potential therapeutic applications in inflammatory diseases . The compound's ability to modulate inflammatory pathways could be explored further in clinical settings.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds with similar structures have displayed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups appears crucial for enhancing antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects may involve interaction with molecular targets such as enzymes or receptors. Pyrazole derivatives often function as enzyme inhibitors or modulators, affecting pathways related to inflammation and cancer cell proliferation .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds featuring a bromo substituent exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in developing effective anticancer agents .

Anti-inflammatory Research

In another investigation, a series of pyrazole compounds were tested for their ability to inhibit pro-inflammatory cytokines. Results showed that certain derivatives significantly reduced TNF-α levels in vitro, suggesting their potential as anti-inflammatory agents .

Data Summary

Activity Type Cell Line/Organism IC50/Effect Reference
AnticancerMCF-7 Breast CancerIC50 = 3.3 mM
Anti-inflammatoryHuman Cell LinesInhibition of TNF-α (up to 85%)
AntimicrobialE. coli, S. aureusSignificant antibacterial activity

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

methyl 2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanoate

InChI

InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7H,2-3,6,12H2,1H3

InChI Key

UQGYSOCRCSWEPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=C(C=N1)Br)(C2CC2)N

Origin of Product

United States

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